N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide
Description
N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a fluorinated benzamide derivative featuring a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a 4-fluorobenzamide moiety at position 6. Fluorinated aromatic systems, such as the 4-fluorobenzamide group, are commonly employed to enhance metabolic stability and target binding affinity in drug design . The tetrahydroisoquinoline scaffold is notable for its prevalence in bioactive molecules, including kinase inhibitors and central nervous system agents.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-20-9-6-17(7-10-20)22(27)25-21-11-8-16-12-13-26(15-19(16)14-21)23(28)18-4-2-1-3-5-18/h1-11,14H,12-13,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIZHYHSOJNDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features
The target compound is distinguished by its tetrahydroisoquinoline backbone, which contrasts with analogues featuring 1,2,4-triazole or triazolin-dione cores (Table 1).
Table 1: Structural Comparison of Key Compounds
Key Observations :
Spectral and Physicochemical Properties
Infrared Spectroscopy :
- Compounds with carbonyl groups (e.g., hydrazinecarbothioamides in ) exhibit strong C=O stretches at 1663–1682 cm⁻¹ , while triazole-thiones ([7–9]) lack this band, confirming cyclization . The target compound’s benzoyl and fluorobenzamide groups would likely show distinct C=O stretches, differentiating it from triazole derivatives.
- Thione tautomerism in compounds [7–9] is evidenced by νC=S bands at 1247–1255 cm⁻¹ and absence of νS-H (~2500–2600 cm⁻¹), whereas the target compound’s amide groups may participate in hydrogen bonding, influencing solubility .
Nuclear Magnetic Resonance (NMR) :
- Fluorine NMR (¹⁹F) would distinguish 4-fluorobenzamide (singlet) from 2,4-difluorophenyl (doublets) in compounds [7–9].
- The tetrahydroisoquinoline core’s protons would exhibit complex splitting patterns in ¹H-NMR, contrasting with the simpler aromatic signals of triazole derivatives .
Reactivity and Functional Implications
- Tautomerism : Triazole-thiones ([7–9]) exist in thione tautomeric forms, enhancing nucleophilic reactivity at sulfur . The target compound’s amide groups may instead participate in hydrogen bonding or π-stacking interactions.
- Fluorine Effects: The 4-fluorobenzamide group in the target compound and Compound 5 () improves lipophilicity and metabolic stability compared to non-fluorinated analogues. However, 2,4-difluorophenyl groups in compounds [7–9] may confer stronger electron-withdrawing effects, altering binding kinetics .
Research Findings and Implications
- Structural Rigidity vs. Flexibility: The tetrahydroisoquinoline core’s rigidity may enhance target selectivity compared to flexible triazolin-dione derivatives (), though this requires empirical validation.
- Biological Performance : Fluorine positioning influences bioactivity; para-fluorine (target compound) optimizes steric and electronic effects for receptor binding, whereas ortho-fluorine (compounds [7–9]) may introduce steric hindrance .
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